

LY3007113: An Inhibitor of p38 MAPK Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY3007113

Cat. No.: B1194441

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Introduction

LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Eli Lilly and Company, it was investigated for its potential immunomodulating, anti-inflammatory, and antineoplastic activities.[1][2] The primary mechanism of action of **LY3007113** is the inhibition of p38 MAPK, a key enzyme in a signaling cascade that regulates the production of pro-inflammatory cytokines and is implicated in tumor cell survival and proliferation.[1][2] Despite promising preclinical data, the clinical development of **LY3007113** was discontinued after a Phase 1 trial due to toxicity issues that prevented reaching a biologically effective dose.[3][4]

Chemical Structure and Physicochemical Properties

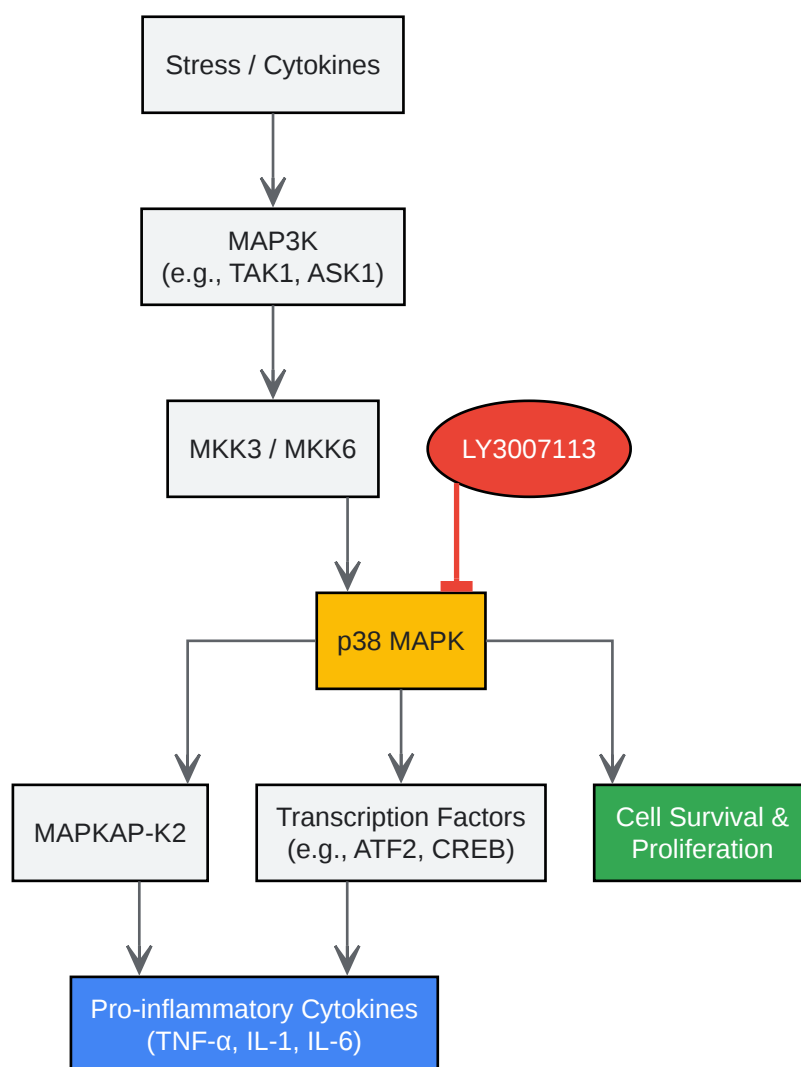
Despite extensive searches of scientific literature and patent databases, the definitive chemical structure, IUPAC name, and SMILES string for **LY3007113** are not publicly available. Multiple chemical and pharmaceutical databases list these details as "Unknown." This lack of structural information precludes a detailed analysis of its physicochemical properties.

Mechanism of Action and Signaling Pathway

LY3007113 functions as a potent inhibitor of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to external stimuli such as stress, cytokines, and growth factors. In the context of cancer and inflammatory diseases, the p38 MAPK pathway plays a significant role in the production of inflammatory cytokines like tumor necrosis factor

(TNF) and interleukins (IL-1, IL-6), and it also promotes cancer cell survival, migration, and invasion.[1][2]

LY3007113 competitively binds to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[5] The inhibition of MAPKAP-K2 phosphorylation serves as a key biomarker for the biological activity of **LY3007113**. [4][5] By disrupting this signaling cascade, **LY3007113** was expected to reduce inflammatory responses and induce apoptosis in cancer cells.



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Caption: Simplified signaling pathway of p38 MAPK and the inhibitory action of **LY3007113**.

Experimental Protocols

Pharmacokinetic Analysis in Human Plasma

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used to determine the plasma concentrations of **LY3007113** and its metabolites.

- **Sample Preparation:** Analytes were extracted from human plasma via protein precipitation.
- **Chromatography:** An Onyx Monolithic C18 column (Phenomenex) was utilized for chromatographic separation.
- **Detection:** Analysis was performed with positive ion electrospray ionization.
- **Quantification Limits:** For **LY3007113**, the lower and upper limits of quantification were 1 ng/mL and 1000 ng/mL, respectively.[\[5\]](#)

Pharmacodynamic Biomarker Assay (p-MAPKAP-K2 Inhibition)

The biological activity of **LY3007113** was assessed by measuring the inhibition of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) in peripheral blood mononuclear cells (PBMCs).

- **Sample Collection:** PBMCs were isolated from patients before and after the administration of **LY3007113**.
- **Ex Vivo Stimulation:** The isolated PBMCs were stimulated with 20 µg/ml of anisomycin for 20 minutes to induce p38 MAPK activation.
- **Analysis:** Intracellular levels of p-MAPKAP-K2 were measured using flow cytometry.
- **Biologically Effective Dose (BED) Definition:** The BED was defined as the lowest dose that achieved at least 80% maximal inhibition of p-MAPKAP-K2 and maintained at least 60% inhibition for up to 6 hours post-dose.[\[5\]](#)

Quantitative Data Summary

Pharmacokinetic Parameters of LY3007113 in Humans

Parameter	Value	Notes
Time to Maximum Concentration (tmax)	~2 hours (range: 0.5–6 hours)	After single and repeated dosing.[5]
Terminal Half-life (t1/2)	~10 hours (geometric CV: 46%)	On cycle 1 day 28.[5]
Accumulation Ratio	~1.8	Consistent with the observed half-life.[5]

Clinical Trial Information (Phase 1)

Parameter	Finding	Reference
Maximum Tolerated Dose (MTD)	30 mg administered orally every 12 hours (Q12H)	[4]
Dose-Limiting Toxicities (at 40 mg Q12H)	Upper gastrointestinal hemorrhage, increased hepatic enzyme	[4]
Most Frequent Treatment-Related Adverse Events (>10%)	Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue	[4]
Best Overall Response (Part B)	Stable disease in 3 of 27 patients	[4]
Biologically Effective Dose (BED) Achievement	Not reached	Toxicity precluded achieving the target inhibition of p-MAPKAP-K2.[4]

Conclusion

LY3007113 is a p38 MAPK inhibitor whose clinical development was halted due to an unfavorable toxicity profile that prevented the administration of a biologically effective dose. While the precise chemical structure of **LY3007113** remains undisclosed in the public domain, the available data on its mechanism of action, pharmacokinetics, and clinical safety provide valuable insights for researchers in the field of kinase inhibitor development. The challenges

encountered with **LY3007113** underscore the difficulties in translating preclinical efficacy into clinical success for this class of inhibitors.

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- To cite this document: BenchChem. [LY3007113: An Inhibitor of p38 MAPK Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194441#ly3007113-chemical-structure-and-properties]

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